N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3S3/c1-25(21,22)19-4-2-3-8(6-19)13(20)18-14-17-10(7-23-14)9-5-11(15)24-12(9)16/h5,7-8H,2-4,6H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBISNZQWTZNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 426.35 g/mol. It features a piperidine core substituted with a thiazole and a dichlorothiophene moiety, which are known for their pharmacological relevance.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. It is hypothesized to modulate the activity of certain proteins involved in disease pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the treatment of Alzheimer's disease and other cognitive disorders. The IC50 values for related compounds have been reported as follows:
| Compound | IC50 (µM) |
|---|---|
| Compound 7l | 2.14 ± 0.003 |
| Compound 7m | 0.63 ± 0.001 |
These results indicate that derivatives of this compound may possess strong inhibitory effects against AChE, highlighting their potential therapeutic applications .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antibacterial Screening : A study synthesized various piperidine derivatives and tested them against multiple bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting a promising avenue for drug development .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of the compound with target proteins, indicating its potential effectiveness in modulating biological pathways associated with disease .
Q & A
Q. How can advanced NMR techniques (e.g., 2D-COSY, NOESY) resolve structural ambiguities in the final product?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
